molecular formula C18H10O2 B13139591 Pyrene-1,3-dicarbaldehyde

Pyrene-1,3-dicarbaldehyde

Cat. No.: B13139591
M. Wt: 258.3 g/mol
InChI Key: CQFFZJLMPJRACB-UHFFFAOYSA-N
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Description

Pyrene-1,3-dicarbaldehyde is an aromatic compound derived from pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two formyl groups attached to the 1 and 3 positions of the pyrene ring. This compound is known for its unique optical and electronic properties, making it a valuable component in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrene-1,3-dicarbaldehyde typically involves the formylation of pyrene. One common method is the Vilsmeier-Haack reaction, where pyrene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce formyl groups at the desired positions . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formylation process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Pyrene-1,3-dicarbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur at the remaining positions of the pyrene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromination using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

    Oxidation: Pyrene-1,3-dicarboxylic acid.

    Reduction: Pyrene-1,3-dimethanol.

    Substitution: Brominated pyrene derivatives.

Scientific Research Applications

Pyrene-1,3-dicarbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of pyrene-1,3-dicarbaldehyde is primarily related to its ability to interact with various molecular targets through its formyl groups. These interactions can include:

Comparison with Similar Compounds

    Pyrene-1,6-dicarbaldehyde: Similar structure but with formyl groups at the 1 and 6 positions.

    Pyrene-1,8-dicarbaldehyde: Formyl groups at the 1 and 8 positions.

    Pyrene-2,7-dicarbaldehyde: Formyl groups at the 2 and 7 positions.

Uniqueness: Pyrene-1,3-dicarbaldehyde is unique due to the specific positioning of its formyl groups, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its optical and electronic properties, making it particularly valuable for certain applications in materials science and photophysics .

Properties

Molecular Formula

C18H10O2

Molecular Weight

258.3 g/mol

IUPAC Name

pyrene-1,3-dicarbaldehyde

InChI

InChI=1S/C18H10O2/c19-9-13-8-14(10-20)16-7-5-12-3-1-2-11-4-6-15(13)18(16)17(11)12/h1-10H

InChI Key

CQFFZJLMPJRACB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)C=O)C=O

Origin of Product

United States

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